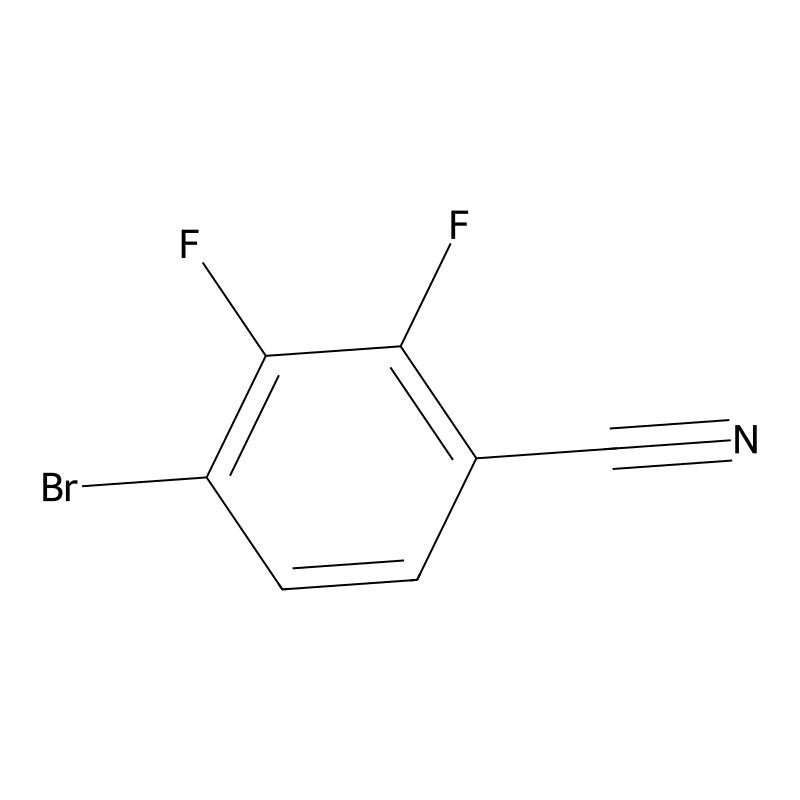

4-Bromo-2,3-difluorobenzonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Bromo-2,3-difluorobenzonitrile has the molecular formula C7H2BrF2N and a molecular weight of 218.00 g/mol. It is characterized by the presence of bromine and fluorine substituents on a benzene ring, along with a nitrile functional group. The compound typically appears as a crystalline solid with a melting point ranging from 79 to 82 °C .

Currently, there is no documented information regarding the mechanism of action of 4-bromo-2,3-difluorobenzonitrile in biological systems.

Due to the absence of specific research on 4-bromo-2,3-difluorobenzonitrile, it is essential to handle it with caution assuming similar properties to other aromatic halides and nitriles.

- Potential Hazards:

- Skin and eye irritant.

- May be toxic upon inhalation or ingestion.

- Potential fire hazard.

Safety Precautions:

- Wear appropriate personal protective equipment (PPE) like gloves, goggles, and a respirator when handling the compound.

- Work in a well-ventilated fume hood.

- Follow proper disposal procedures for hazardous waste.

Further Research:

4-bromo-2,3-difluorobenzonitrile presents an opportunity for further scientific exploration. Research could focus on:

- Synthesis and characterization of the compound.

- Investigation of its reactivity in various chemical reactions.

- Exploring potential applications in material science, medicinal chemistry, or other fields.

Organic synthesis

The presence of a nitrile group (-CN) and halogen substituents (Br and F) makes 4-Bromo-2,3-difluorobenzonitrile an interesting building block for organic synthesis. These functional groups can participate in various reactions to create more complex molecules. For instance, the nitrile group can be converted to other functionalities like carboxylic acids or amines, while the halogens can be involved in substitution or coupling reactions PubChem, 4-Bromo-2,3-difluorobenzonitrile: .

Material science

Medicinal chemistry

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in reactions such as those involving amines or alcohols.

- Electrophilic Aromatic Substitution: The fluorine atoms may influence the reactivity of the aromatic ring towards electrophiles due to their electron-withdrawing effects.

Specific conditions often involve solvents like dimethylformamide or tetrahydrofuran to facilitate these reactions .

Several synthesis methods exist for producing 4-bromo-2,3-difluorobenzonitrile:

- From 3-Bromo-2,3-difluorobenzaldehyde: This method involves treating the aldehyde with cyanide sources under basic conditions to yield the nitrile.

- Using 1,3,5-Trichloro-2,4,6-triazine: A reaction in dimethylformamide at low temperatures can yield high purity and yield of the desired product .

- General Methodology: Commonly involves refluxing appropriate starting materials in solvents like dimethylformamide or tetrahydrofuran under controlled conditions to ensure high yields and purity .

4-Bromo-2,3-difluorobenzonitrile finds applications in various fields:

- Pharmaceuticals: Used as an intermediate in the synthesis of biologically active compounds.

- Material Science: Employed in the development of new materials with specific electronic or optical properties.

- Agricultural Chemicals: Potentially utilized in creating agrochemicals due to its structural characteristics that may confer herbicidal or pesticidal properties .

Interaction studies involving 4-bromo-2,3-difluorobenzonitrile typically focus on its reactivity with biological targets or its behavior in synthetic pathways. Investigations into its interactions with enzymes or receptors could reveal insights into its potential therapeutic uses. Additionally, studies may explore how modifications of the compound's structure affect its interaction profiles and biological efficacy.

Similar Compounds: Comparison

Several compounds share structural similarities with 4-bromo-2,3-difluorobenzonitrile. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 4-Bromo-2,5-difluorobenzonitrile | 133541-45-4 | 0.87 |

| 3-Bromo-2,6-difluorobenzonitrile | 1250444-23-5 | 0.91 |

| 5-Bromo-2,3-difluorobenzonitrile | 1105665-42-6 | 0.94 |

| 4-Bromo-2-fluoro-6-methylbenzonitrile | 1427438-75-2 | 0.91 |

These compounds differ primarily in their halogen substitution patterns and may exhibit varying degrees of biological activity or reactivity based on their structural differences.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant